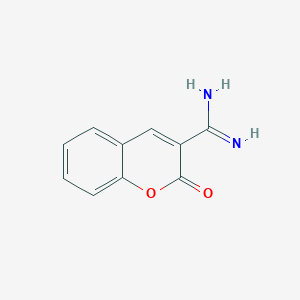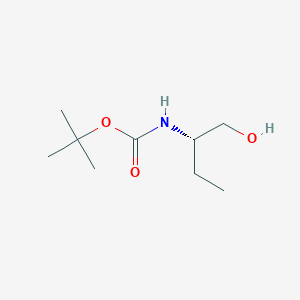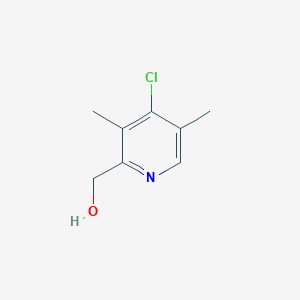
(4-Chloro-3,5-dimethylpyridin-2-YL)methanol
Übersicht
Beschreibung
(4-Chloro-3,5-dimethylpyridin-2-YL)methanol, also known as 4-chloro-3,5-dimethylpyridine-2-methanol (CDPM) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has a low melting point and is soluble in water, ethanol, and other organic solvents. CDPM has been studied extensively in the laboratory and is used in a variety of scientific research applications, including medicinal chemistry, material science, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Chemical Marker for Insulating Paper Degradation in Transformers Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Laboratory thermal ageing tests on oil-immersed insulating papers revealed methanol's presence, leading to its application in monitoring cellulosic insulation degradation within transformer mineral oil. Utilities have successfully used methanol for field measurements, confirming its effectiveness as an indicator of insulation health (Jalbert et al., 2019).
Development of Heterogeneous Catalysts for Methanol to Dimethyl Ether Conversion Research on converting methanol to dimethyl ether (DME), a clean fuel and chemical feedstock, has highlighted the role of various catalysts, including γ-Al2O3 and zeolites. Catalysts are critical for efficient DME production, influencing the reaction's effectiveness and environmental impact. Studies have explored the synthesis, analysis, and modification of these catalysts to optimize the conversion process (Bateni & Able, 2018).
Biotechnological Applications of Methanotrophs Methanotrophs, bacteria that consume methane as their sole carbon source, offer a wide range of biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. These applications utilize methane, a potent greenhouse gas, turning a environmental challenge into valuable resources. Methanotrophs demonstrate the potential for sustainable bioproduction processes (Strong, Xie, & Clarke, 2015).
Methanol Synthesis and Use as a Clean Fuel Methanol synthesis, especially from CO-rich gas, presents a promising avenue for clean fuel production. It can serve as a peaking fuel in power stations, offering a sustainable alternative to traditional fossil fuels. Methanol's clean-burning properties make it an attractive option for reducing emissions and advancing toward a more sustainable energy future (Cybulski, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHUAFREIMBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430824 | |
| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150054-50-5 | |
| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


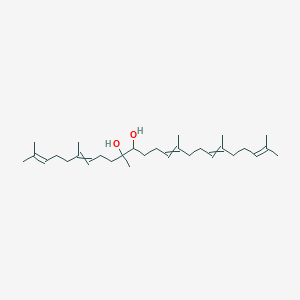
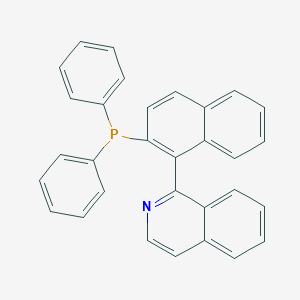



![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

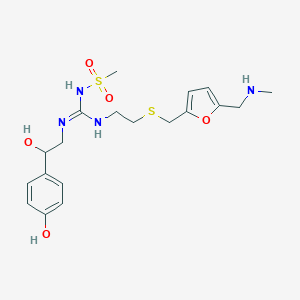
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
